BAY-876
描述
BAY-876 is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1. This compound is known for its significant selectivity and efficacy in inhibiting glucose uptake in cells, making it a valuable tool in biochemical research .
科学研究应用
BAY-876 has several scientific research applications:
Chemistry: Used as a chemical probe to study glucose transport mechanisms.
Biology: Employed in cellular studies to inhibit glucose uptake and study metabolic pathways.
Medicine: Investigated for its potential in cancer research due to its ability to inhibit glucose transport in cancer cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting glucose transporters
作用机制
Target of Action
BAY-876 primarily targets the Glucose Transporter Type 1 (GLUT1) receptor . GLUT1 is a mediator of aerobic glycolysis, a biological process considered a hallmark of certain types of cancer, including hepatocellular carcinoma (HCC) and ovarian cancer .
Mode of Action
This compound acts as an effective antagonist of the GLUT1 receptor . It inhibits glucose uptake by binding to the GLUT1 receptor, thereby disrupting the process of aerobic glycolysis . This compound is more than 130-fold selective for GLUT1 over other glucose transporters such as GLUT2, GLUT3, and GLUT4 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is aerobic glycolysis, also known as the Warburg effect . By inhibiting GLUT1, this compound reduces glucose uptake, thereby disrupting the energy supply necessary for cancer cell proliferation . This leads to a decrease in ATP production and a reduction in glycolysis rates .
Pharmacokinetics
The pharmacokinetic properties of this compound are still under investigation. It has been noted that this compound is orally bioavailable . In a study involving a novel microcrystalline formulation of this compound, a single dose injected directly into HCC tissue achieved sustained localized levels of the compound .
Result of Action
The inhibition of glucose uptake by this compound leads to a reduction in ATP production and glycolysis rates, resulting in the inhibition of cancer cell proliferation . In addition, this compound has been shown to induce cell death in hypoxic conditions in vitro . It also inhibits the expression of epithelial-mesenchymal transition (EMT)-related factors, which are associated with drug resistance and metastasis .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, the overexpression of GLUT1, which is associated with poor prognosis in advanced HCC patients, can enhance the effectiveness of this compound . Moreover, the formulation of this compound can also affect its action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BAY-876 involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:
Formation of the pyrazole ring: This involves the reaction of 4-cyanobenzyl bromide with 5-methyl-3-(trifluoromethyl)-1H-pyrazole under basic conditions.
Coupling with quinoline derivative: The intermediate is then coupled with a 7-fluoro-2,4-quinolinedicarboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
BAY-876 undergoes several types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the fluorine-substituted positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .
相似化合物的比较
Similar Compounds
BAY-876: Another potent GLUT1 inhibitor with similar selectivity and efficacy.
WZB-117: A GLUT1 inhibitor with a different chemical structure but similar biological activity.
STF-31: Another GLUT1 inhibitor used in research for its effects on glucose metabolism
Uniqueness
This compound is unique due to its high selectivity for GLUT1 over other glucose transporters like GLUT2, GLUT3, and GLUT4. This selectivity makes it a valuable tool for studying GLUT1-specific pathways and mechanisms .
属性
IUPAC Name |
4-N-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F4N6O2/c1-12-20(21(24(26,27)28)33-34(12)11-14-4-2-13(10-29)3-5-14)32-23(36)17-9-19(22(30)35)31-18-8-15(25)6-7-16(17)18/h2-9H,11H2,1H3,(H2,30,35)(H,32,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLJDIJJOOQUFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C#N)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F4N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799753-84-6 | |
Record name | BAY-876 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16758 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Q1: What is the primary target of BAY-876 and how does this interaction affect tumor cells?
A1: this compound is a highly selective inhibitor of GLUT1. [] By binding to GLUT1, this compound blocks glucose uptake by tumor cells, disrupting their primary energy source and leading to growth inhibition and cell death. [, , , , , ] This is particularly relevant in cancers exhibiting the Warburg effect, where cells rely heavily on glycolysis even in the presence of oxygen. []
Q2: Does this compound impact other metabolic pathways besides glycolysis?
A2: Yes, research suggests that inhibiting GLUT1 with this compound can lead to compensatory upregulation of other metabolic pathways, like oxidative phosphorylation, as tumor cells attempt to adapt to glucose deprivation. [] Combining this compound with inhibitors of these alternative pathways has shown synergistic anti-tumor effects. [, , ]
Q3: How does this compound's impact on tumor metabolism affect the tumor microenvironment?
A3: Inhibiting GLUT1 with this compound can reverse the glucose-deficient/lactate-rich tumor microenvironment often observed in aggressive cancers. [] This altered metabolic environment can suppress the activity of immunosuppressive cells like regulatory T cells and tumor-associated macrophages, enhancing the efficacy of immunotherapies. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C22H15F4N5O2 and its molecular weight is 457.39 g/mol.
Q5: How does the structure of this compound contribute to its potency and selectivity for GLUT1?
A5: The development of this compound involved extensive structure-activity relationship (SAR) studies. Specific structural features, including the N-(1H-pyrazol-4-yl)quinoline-4-carboxamide scaffold, were crucial for achieving potent and selective inhibition of GLUT1 over other GLUT isoforms. []
Q6: Have any modifications to the this compound structure been explored, and how did they affect its activity?
A6: While the specific modifications explored during this compound development are proprietary, researchers have identified key moieties essential for its activity, potency, and selectivity. [] These SAR insights are valuable for designing novel GLUT1 inhibitors with improved pharmacological properties.
Q7: Have any specific formulation strategies been explored to enhance this compound's therapeutic efficacy?
A7: Researchers have investigated various drug delivery systems, such as nanoparticles and thermogels, to enhance this compound delivery to tumor sites. [, , ] These approaches aim to improve drug solubility, stability, tumor targeting, and therapeutic efficacy.
Q8: What is known about the pharmacokinetic profile of this compound?
A8: this compound exhibits high oral bioavailability in preclinical animal models. [] Further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in various species.
Q9: What in vitro models have been used to investigate this compound's anti-cancer activity?
A9: this compound has demonstrated anti-proliferative effects in various cancer cell lines, including lung cancer, [, ] breast cancer, [, ] esophageal cancer, [] and pancreatic cancer. [, ] These studies often utilize cell proliferation assays, glucose uptake measurements, and analyses of cell cycle and apoptosis markers.
Q10: What preclinical animal models have been used to evaluate this compound?
A10: this compound has shown efficacy in preclinical animal models of various cancers, including hepatocellular carcinoma, [] ovarian cancer, [] and pancreatic cancer. [] These models are crucial for assessing the compound's antitumor activity, pharmacokinetics, and potential toxicity in vivo.
Q11: Have any resistance mechanisms to this compound been identified?
A11: While specific resistance mechanisms to this compound require further investigation, tumor cells can adapt to metabolic stress. Potential mechanisms might involve upregulating alternative glucose transporters, enhancing other metabolic pathways like oxidative phosphorylation, or altering their microenvironment to access alternative nutrients. [, ]
Q12: What strategies are being explored to improve the delivery of this compound to tumor tissues?
A12: Researchers are investigating nanotechnology-based approaches, such as nanoparticles, to enhance this compound delivery to tumors. [, , ] These strategies aim to improve drug solubility, stability, and tumor targeting while minimizing off-target effects.
Q13: Can this compound be combined with other therapies to improve its efficacy?
A13: Yes, studies have shown synergistic antitumor effects when this compound is combined with other therapies, such as chemotherapy, [, , ] radiotherapy, [] and immunotherapy. [, ] This highlights its potential as a valuable component of combination therapies.
Q14: What tools and resources are important for advancing research on this compound?
A14: Continued research on this compound requires access to:
Q15: What are the key milestones in the development of this compound?
A15: - Identification of GLUT1 as a therapeutic target: Recognizing the importance of GLUT1 in tumor metabolism and its potential as a therapeutic target. - Discovery and optimization of this compound: Through high-throughput screening and extensive medicinal chemistry efforts. [] - Preclinical validation of this compound: Demonstrating its antitumor activity and safety profile in preclinical models.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。